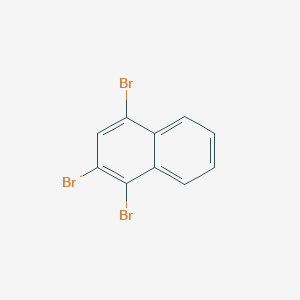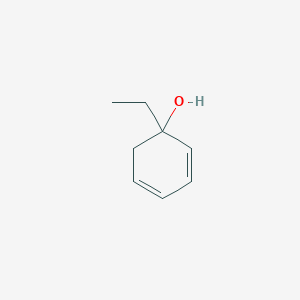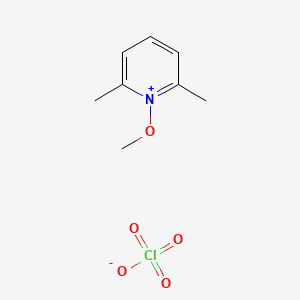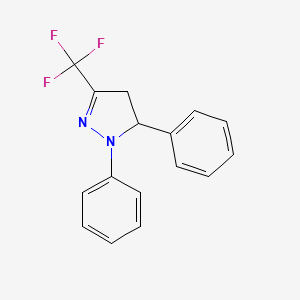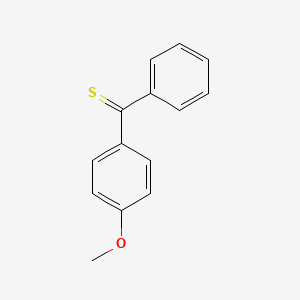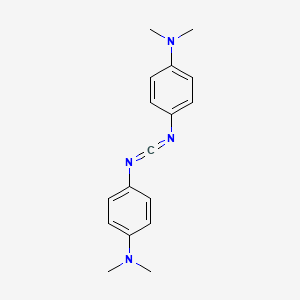
Bis(p-dimethylaminophenyl)carbodiimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-dimethylaminophenyl)carbodiimide is a synthetic organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of two p-dimethylaminophenyl groups attached to a central carbodiimide functional group. This compound is of significant interest due to its reactivity and versatility in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(p-dimethylaminophenyl)carbodiimide typically involves the reaction of p-dimethylaminophenyl isocyanate with a dehydrating agent. One common method is the dehydrosulfurization of thioureas using mercuric oxide. The reaction proceeds as follows:
(R(H)N)2CS+HgO→(RN)2C+HgS+H2O
In this reaction, the thiourea derivative is converted to the carbodiimide in the presence of mercuric oxide, which acts as a dehydrating agent .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(p-dimethylaminophenyl)carbodiimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbodiimide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Bis(p-dimethylaminophenyl)carbodiimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of polymers, adhesives, and coatings due to its reactivity and stability
Wirkmechanismus
The mechanism of action of bis(p-dimethylaminophenyl)carbodiimide involves its ability to act as a dehydrating agent, facilitating the formation of amide bonds. The compound reacts with carboxylic acids and amines to form amides, releasing water in the process. This reaction is crucial in peptide synthesis and other bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
Dicyclohexylcarbodiimide: Another widely used carbodiimide in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Known for its use in organic synthesis and polymer chemistry.
Uniqueness: Bis(p-dimethylaminophenyl)carbodiimide is unique due to its specific structure, which imparts distinct reactivity and stability. Its p-dimethylaminophenyl groups enhance its solubility and reactivity compared to other carbodiimides .
Eigenschaften
CAS-Nummer |
738-65-8 |
|---|---|
Molekularformel |
C17H20N4 |
Molekulargewicht |
280.37 g/mol |
InChI |
InChI=1S/C17H20N4/c1-20(2)16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
ABFDTYJJUSUWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)

![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)
